molecular formula C7H16ClNO2 B11821256 2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride

2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride

Cat. No.: B11821256
M. Wt: 181.66 g/mol
InChI Key: WHBQKHHMDXKGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is a chemical compound with significant importance in various fields of science and industry. This compound is known for its unique structure, which includes an aminomethyl group attached to a dimethylbutanoic acid backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride typically involves the reaction of 3,3-dimethylbutanoic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is purified through crystallization or distillation to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-3,3-dimethylpentanoic acid hydrochloride
  • 2-(Aminomethyl)-3,3-dimethylhexanoic acid hydrochloride
  • 2-(Aminomethyl)-3,3-dimethylheptanoic acid hydrochloride

Uniqueness

2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethylbutanoic acid backbone provides steric hindrance, influencing the compound’s interaction with other molecules and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

2-(aminomethyl)-3,3-dimethylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(4-8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H

InChI Key

WHBQKHHMDXKGKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.